molecular formula C20H32N4O7S B2546499 N-[2-(diethylamino)ethyl]-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 868982-99-4

N-[2-(diethylamino)ethyl]-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B2546499
CAS No.: 868982-99-4
M. Wt: 472.56
InChI Key: QODYAKDUYQVZNW-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound that features a combination of amine, sulfonyl, and oxazolidinyl functional groups

Scientific Research Applications

N-[2-(diethylamino)ethyl]-N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials or as a catalyst in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps:

    Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the sulfonyl group: The oxazolidinone intermediate is then reacted with a sulfonyl chloride derivative, such as 3,4-dimethoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the diethylaminoethyl group: The final step involves the reaction of the sulfonylated oxazolidinone with diethylaminoethylamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or sulfonyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl group can act as an electrophile, while the amine groups can participate in hydrogen bonding or nucleophilic attacks, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

N-[2-(diethylamino)ethyl]-N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can be compared with other similar compounds, such as:

The uniqueness of N-[2-(diethylamino)ethyl]-N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide lies in its combination of these functional groups, providing a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O7S/c1-5-23(6-2)10-9-21-19(25)20(26)22-14-18-24(11-12-31-18)32(27,28)15-7-8-16(29-3)17(13-15)30-4/h7-8,13,18H,5-6,9-12,14H2,1-4H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODYAKDUYQVZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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